(3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(10(12)5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJANBSTPOVVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzyl group with a trifluoromethyl substituent and an isopropyl amine moiety, which contributes to its pharmacological properties.
The biological activity of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Studies indicate that modifications in the benzyl position can significantly affect inhibitory activity against MAO-B, with some derivatives achieving IC50 values as low as 4.7 nM .
- Serotonin Transporter Interaction : The compound may also affect serotonin transporters, which are crucial for mood regulation. Trifluoromethyl substitutions have been linked to increased potency in inhibiting serotonin uptake .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine have been tested against various cancer cell lines, showing IC50 values that suggest potent cytotoxic effects compared to standard chemotherapy drugs like Doxorubicin .
Antimicrobial Activity
The incorporation of trifluoromethyl groups has been associated with enhanced antimicrobial properties. Compounds featuring this moiety have shown effective inhibition against bacterial strains such as E. coli and C. albicans, with minimum inhibitory concentrations (MICs) lower than those of their non-fluorinated counterparts .
Case Study 1: MAO-B Inhibition
A study focusing on the structure-activity relationship (SAR) of fluorinated benzyl amines found that (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine exhibited significant MAO-B inhibitory activity, indicating its potential use in treating neurodegenerative diseases like Parkinson's .
Case Study 2: Anticancer Screening
In a screening of various trifluoromethyl-substituted compounds against multiple cancer cell lines, (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine demonstrated superior efficacy with IC50 values indicating strong cytotoxicity across several tested lines, including A549 and HCT116 .
Comparative Analysis
To illustrate the unique properties of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine compared to similar compounds, the following table summarizes key biological activities:
| Compound | MAO-B IC50 (nM) | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine | 4.7 | 22.4 | 4.88 |
| Non-fluorinated analog | 46 | 52.1 | 10 |
| Other trifluoromethyl derivatives | Varies | Varies | Varies |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacological properties. Trifluoromethylated compounds often exhibit improved metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. This has led to their use as scaffolds for various therapeutic agents.
Case Studies
- Trifluoromethyl Anilines : Research indicates that trifluoromethyl anilines can serve as effective intermediates in synthesizing drugs targeting neuropsychiatric disorders. For instance, the introduction of a trifluoromethyl group has been linked to increased binding affinity at NMDA receptors, which are implicated in conditions like Alzheimer's disease and epilepsy .
- Influenza Treatment : Compounds similar to (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine have been investigated for their potential as antiviral agents. Studies have highlighted the efficacy of 4-aminopiperidines with trifluoromethyl substitutions against Influenza A, showcasing their potential as fast-acting treatments .
Synthetic Methodologies
The synthesis of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine can be achieved through various innovative methods that leverage its structural characteristics.
Metallaphotoredox Catalysis
Recent advancements in metallaphotoredox catalysis have facilitated the creation of complex trifluoromethylated alkyl amines. This method allows for high levels of regioselectivity and modularity, making it suitable for synthesizing intricate drug candidates . The ability to introduce trifluoromethyl groups into aliphatic chains significantly expands the scope of available compounds for medicinal chemistry.
Pharmacological Insights
The pharmacological profile of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine suggests multiple therapeutic applications.
Potential Therapeutic Uses
- Neuropsychiatric Disorders : The compound's ability to modulate NMDA receptor activity positions it as a candidate for treating various neuropsychiatric conditions .
- Antiviral Agents : Its structural similarity to known antiviral compounds indicates potential efficacy against viral pathogens, particularly influenza viruses .
Comparison of Trifluoromethyl Compounds
| Compound Name | Binding Affinity (Ki) | Therapeutic Area | Synthesis Method |
|---|---|---|---|
| (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine | TBD | Neuropsychiatric Disorders | Metallaphotoredox Catalysis |
| Trifluoromethyl Aniline | ~13 nM | Alzheimer's Disease | Traditional Organic Synthesis |
| 4-Aminopiperidine Derivatives | <1 μM | Influenza Treatment | Acylation Reaction |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Trifluoromethyl Advantage : The -CF₃ group in the target compound likely enhances lipid solubility and resistance to metabolic degradation compared to methyl or methoxy substituents, as seen in other fluorinated agrochemicals .
Positional Isomerism : Fluorine at the 3-position (vs. 2- or 4-position in analogues) may optimize steric compatibility with biological targets, as ortho-substituents often hinder binding .
Synthetic Feasibility : The compound’s complexity (multiple fluorinations) may pose synthesis challenges compared to simpler amines like glyphosate isopropyl-amine, impacting cost and scalability .
Vorbereitungsmethoden
Chlorination of 3-Fluoro-4-(Trifluoromethyl)Benzyl Alcohol
The most direct method involves treating 3-fluoro-4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂).
Procedure :
-
Reactants : 3-Fluoro-4-(trifluoromethyl)benzyl alcohol (10 g, 52 mmol), SOCl₂ (18.5 mL, 257 mmol).
-
Solvent : Chloroform (20 mL).
-
Conditions : Reflux at 80°C for 4 hours.
-
Workup : Concentration under reduced pressure followed by silica gel chromatography (hexane:ethyl acetate = 4:1).
-
Yield : 87% (9.52 g).
-
Characterization :
This method avoids hazardous reagents and achieves high purity, making it suitable for large-scale production.
Nucleophilic Substitution: Formation of the Target Amine
The benzyl chloride intermediate undergoes amination with isopropylamine to yield the final product.
Direct Amination with Isopropylamine
Procedure :
-
Reactants : 3-Fluoro-4-(trifluoromethyl)benzyl chloride (1 eq), isopropylamine (2–3 eq).
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl.
-
Conditions : Stirring at 60–80°C for 12–24 hours.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.
-
Purification : Column chromatography (hexane:ethyl acetate gradient).
Mechanistic Insight :
The reaction proceeds via an SN₂ mechanism, where the nucleophilic isopropylamine attacks the electrophilic benzyl carbon, displacing chloride. Steric hindrance from the trifluoromethyl group may slightly reduce reaction rates, necessitating elevated temperatures.
Alternative Pathways: Reductive Amination
If 3-fluoro-4-trifluoromethylbenzaldehyde is accessible, reductive amination offers an alternative route:
-
Reactants : Benzaldehyde derivative (1 eq), isopropylamine (1.2 eq), reducing agent (NaBH₄ or NaBH₃CN).
-
Solvent : Methanol or ethanol.
-
Conditions : Room temperature, 6–12 hours.
-
Yield : Typically 60–75% (estimated from analogous systems).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Chlorination + Amination | SOCl₂ chlorination, SN₂ amination | 75–87% | High purity, scalable | Requires handling SOCl₂ |
| Reductive Amination | Aldehyde formation, NaBH₄ reduction | 60–75% | Avoids halogenated intermediates | Limited aldehyde availability |
Reaction Optimization and Catalytic Enhancements
Q & A
Q. What are the common synthetic routes for (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated benzyl-amines often involves coupling reactions between halogenated aromatic precursors and amine derivatives. For example:
- Stepwise functionalization : Fluorinated benzyl halides (e.g., 3-fluoro-4-trifluoromethyl-benzyl chloride) can undergo nucleophilic substitution with isopropylamine under inert conditions (argon/nitrogen atmosphere) to form the target compound. Reaction temperature (typically 0–40°C) and solvent polarity (e.g., dichloromethane or THF) critically affect reaction kinetics and byproduct formation .
- Catalytic systems : Palladium or copper catalysts may enhance coupling efficiency in cross-coupling reactions, as seen in analogous fluorinated aryl-amine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine, and how are data interpreted?
Methodological Answer:
- <sup>19</sup>F NMR : Critical for identifying fluorine environments in the trifluoromethyl and fluoro substituents. Chemical shifts typically range from -60 to -80 ppm for CF3 groups and -110 to -120 ppm for aromatic fluorine .
- Mass spectrometry (EI-MS) : High-resolution MS (e.g., NIST-standardized methods) confirms molecular weight (e.g., C11H12F4N) and fragmentation patterns. Database alignment with fluorinated analogs ensures accuracy .
- X-ray crystallography : Resolves stereochemical ambiguities in benzyl-amine derivatives, particularly if chiral centers are present .
Q. What safety protocols are critical when handling fluorinated amines in laboratory settings?
Methodological Answer:
- Storage : Store at -20°C under inert gas to prevent hydrolysis of the trifluoromethyl group. Use amber glass vials to avoid UV degradation .
- Waste disposal : Separate fluorinated waste from general organic solvents. Collaborate with certified waste management services to mitigate environmental risks (e.g., bioaccumulation of fluorinated byproducts) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine in multi-step syntheses?
Methodological Answer:
- Temperature gradients : Staged heating (e.g., 0°C → 40°C → 70°C) minimizes side reactions during exothermic steps, as demonstrated in analogous triazole-amine syntheses .
- Reagent stoichiometry : A 1.1:1 molar ratio of benzyl halide to isopropylamine reduces unreacted starting material. Excess amine can act as a base, neutralizing acidic byproducts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. How should researchers address contradictory data in fluorinated amine studies, such as varying biological activity or spectroscopic results?
Methodological Answer:
- Reproducibility checks : Standardize solvent systems (e.g., deuterated solvents for NMR) and humidity controls, as moisture can hydrolyze trifluoromethyl groups, altering reactivity .
- Statistical validation : Apply bootstrapping or structural equation modeling (SEM) to assess measurement errors, as seen in pharmacological studies of analogous compounds .
- Cross-lab validation : Collaborate with independent labs to verify spectral data (e.g., NIST reference libraries) .
Q. What methodologies are recommended for assessing the biological activity of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine in receptor binding assays?
Methodological Answer:
- In vitro assays : Use fluorometric assays (e.g., fluorescence polarization) to quantify binding affinity to target receptors (e.g., GPCRs). Include negative controls with non-fluorinated analogs to isolate fluorine-specific effects .
- Dose-response studies : Test concentrations from 1 nM to 100 µM to identify IC50 values. Pre-treat cells with cytochrome P450 inhibitors to assess metabolic stability .
Q. What computational approaches are suitable for predicting the reactivity of (3-Fluoro-4-trifluoromethyl-benzyl)-isopropyl-amine with biological targets?
Methodological Answer:
- DFT calculations : Model electron-withdrawing effects of fluorine substituents on amine basicity and aromatic ring electron density. Software like Gaussian or ORCA can predict reaction pathways .
- Molecular docking : Simulate interactions with protein targets (e.g., kinases) using AutoDock Vina. Validate predictions with experimental IC50 data from Question 6 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
